Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-
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Overview
Description
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is an organic compound characterized by a benzene ring substituted with a 2-(3,5-dimethoxyphenyl)ethyl group and two methoxy groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 1,2-dimethoxybenzene.
Grignard Reaction: The 3,5-dimethoxybenzaldehyde undergoes a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.
Reduction: The resulting alcohol is then reduced to form the 2-(3,5-dimethoxyphenyl)ethyl group.
Coupling Reaction: Finally, the 2-(3,5-dimethoxyphenyl)ethyl group is coupled with 1,2-dimethoxybenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To achieve efficient reduction steps.
Automated Synthesis: Utilizing automated systems to ensure consistency and scalability.
Purification Techniques: Employing advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,3-dimethoxy-: Similar structure but with a different substitution pattern.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,4-dimethoxy-: Another isomer with different methoxy group positions.
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-: Contains an additional methoxy group.
Uniqueness
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple methoxy groups and the 2-(3,5-dimethoxyphenyl)ethyl moiety contribute to its distinct properties and make it a valuable compound for research and development.
Properties
CAS No. |
22318-87-2 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
HCRRYKYLZWKBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
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